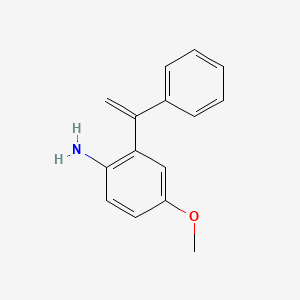
Pentacyclo(5.4.0.02,6.03,10.05,9)undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentacyclo(5.4.0.02,6.03,10.05,9)undecane is a polycyclic hydrocarbon compound known for its unique cage-like structure. This compound is characterized by its high density, moderate strain energy, and great stability, which are attributed to its polycyclic framework. The structure of this compound consists of five fused rings, making it a fascinating subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo(5.4.0.02,6.03,10.05,9)undecane typically involves the functionalization of its reactive centers. One common method includes the use of sulphated zirconia and hydrotalcite as catalysts in microwave-assisted reactions under solvent-free conditions . The reaction is carried out using benzene as a solvent and p-toluenesulfonic acid as a catalyst, resulting in a 74% yield after a reaction time of four days .
Industrial Production Methods
Industrial production of this compound often involves the use of solid catalysts and solvent-less conditions to facilitate processes like isolation and product purification . The use of microwaves in synthesis processes helps reduce reaction times and improve yields, making it a preferred method in industrial settings .
化学反応の分析
Types of Reactions
Pentacyclo(5.4.0.02,6.03,10.05,9)undecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-8,11-dione.
Reduction: Reduction reactions can lead to the formation of different hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, such as cyanosilylation, where cyano groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include sulphated zirconia, hydrotalcite, and p-toluenesulfonic acid . Reaction conditions often involve the use of microwaves to enhance reaction efficiency and yield .
Major Products Formed
Major products formed from these reactions include cyanosilylated derivatives, hydroxy derivatives, and lactams .
科学的研究の応用
Pentacyclo(5.4.0.02,6.03,10.05,9)undecane has several scientific research applications, including:
作用機序
The mechanism by which pentacyclo(5.4.0.02,6.03,10.05,9)undecane exerts its effects involves its interaction with molecular targets and pathways. For example, its neuroprotective derivatives interact with specific receptors and enzymes to prevent apoptosis in neuronal cells . The compound’s unique structure allows it to engage in various molecular interactions, contributing to its diverse applications.
類似化合物との比較
Similar Compounds
Adamantane: Another polycyclic hydrocarbon with a similar cage-like structure.
Cubane: Known for its cubic structure, cubane shares some structural similarities with pentacyclo(5.4.0.02,6.03,10.05,9)undecane.
Norbornane: A bicyclic compound that, like this compound, is used in various chemical reactions and applications.
Uniqueness
This compound is unique due to its five fused rings, which provide it with high density, moderate strain energy, and great stability . These properties make it a valuable compound in both scientific research and industrial applications.
特性
CAS番号 |
4421-32-3 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC名 |
pentacyclo[5.4.0.02,6.03,10.05,9]undecane |
InChI |
InChI=1S/C11H14/c1-4-5-2-9-8(1)10-6(4)3-7(5)11(9)10/h4-11H,1-3H2 |
InChIキー |
SXGVYASPCBBKMF-UHFFFAOYSA-N |
正規SMILES |
C1C2C3CC4C1C5C2CC3C45 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)

![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)

![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)


![4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)




